N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide
Description
N-{2-(4-Butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide is a structurally complex molecule featuring a piperazine core substituted with a butanoyl group, a sulfonamide-linked 4-chlorophenyl moiety, and a furylcarboxamide side chain.
Properties
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-2-4-18(26)24-10-12-25(13-11-24)21(28)20(23-19(27)17-5-3-14-31-17)32(29,30)16-8-6-15(22)7-9-16/h3,5-9,14,20H,2,4,10-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURWXUMZAZCPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a piperazine moiety, a chlorophenyl sulfonyl group, and a furylcarboxamide group. Its molecular formula is C18H23ClN2O4S, with a molecular weight of approximately 396.90 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer pathways. For instance, derivatives containing the chlorophenyl group have demonstrated inhibitory effects on AKT2/PKBβ, a critical kinase in glioma malignancy .
- Antibacterial Activity : Compounds with similar structural features have exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties, particularly against acetylcholinesterase and urease, which could contribute to the compound's pharmacological profile .
Anticancer Activity
Research has indicated that compounds with similar structures may possess anticancer properties. For example, a study focusing on pyrano[2,3-c]pyrazoles showed significant inhibition of glioblastoma cell lines while exhibiting low cytotoxicity towards non-cancerous cells. The compound 4j , a derivative featuring the chlorophenyl group, was particularly effective in inhibiting 3D neurosphere formation in glioma stem cells .
Antibacterial Activity
In vitro studies have demonstrated that related compounds exhibit varying degrees of antibacterial activity. A synthesized series containing piperazine moieties showed moderate to strong effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that the piperazine structure may enhance antibacterial properties .
Case Studies
- Inhibition of Glioma Cells : In a study evaluating the effects of chlorophenyl-substituted compounds on glioma cells, it was found that these compounds significantly inhibited cell growth and induced apoptosis in malignant cells while sparing non-cancerous cells .
- Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial efficacy against multiple bacterial strains. The results indicated that specific derivatives exhibited strong inhibitory effects against Salmonella typhi, highlighting the potential for developing new antibacterial agents from this class of compounds .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-chlorophenylsulfonyl group distinguishes it from analogues like 4s (), which uses a 4-chlorophenylamino group. Sulfonyl groups generally improve solubility and metabolic stability compared to amino linkages .
- Compared to thiophene-containing analogues (e.g., Compound 18, ), the furylcarboxamide in the target compound may offer weaker electron-withdrawing effects but enhanced hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Local Anesthetic Activity
Compounds with piperazine-carboxamide architectures (e.g., 4s in ) demonstrate moderate to high local anesthetic activity in animal models. For instance, 4s showed 49–70% infiltration anesthesia efficacy in Wistar rats, attributed to sodium channel blockade . The target compound’s sulfonyl group may enhance bioavailability, but its larger size could reduce diffusion rates compared to simpler analogues.
Receptor Affinity
Piperazine derivatives with aryl sulfonamides (e.g., compounds in ) exhibit high affinity for dopamine D3 receptors (Ki < 10 nM) due to π-π stacking between aromatic groups and receptor pockets . The target compound’s 4-chlorophenylsulfonyl and furylcarboxamide groups may similarly engage in hydrophobic and polar interactions, though its affinity remains uncharacterized.
Solubility and Stability
- Melting Points : Piperazine derivatives with sulfonamide linkages (e.g., 6k in ) show higher melting points (up to 230°C) due to strong intermolecular hydrogen bonding . The target compound’s melting point is unreported but likely falls within this range.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
